

Application of 3-methyl-6H-1,3-thiazin-2-imine in Agricultural Research

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Compound of Interest		
Compound Name:	3-methyl-6H-1,3-thiazin-2-imine	
Cat. No.:	B141329	Get Quote

Introduction

3-methyl-6H-1,3-thiazin-2-imine belongs to the 1,3-thiazine class of heterocyclic compounds, which have garnered significant attention in medicinal and agricultural research due to their diverse biological activities. While specific research on **3-methyl-6H-1,3-thiazin-2-imine** in agriculture is limited, the broader family of 1,3-thiazine derivatives has demonstrated considerable potential as nematicidal, insecticidal, antifungal, and antibacterial agents.[1][2][3] [4][5] This document outlines potential applications, experimental protocols, and data interpretation for researchers investigating the agricultural utility of **3-methyl-6H-1,3-thiazin-2-imine**, drawing upon findings from structurally related compounds.

The core structure of 1,3-thiazine is a six-membered ring containing nitrogen and sulfur atoms, which can be variously substituted to modulate its biological effects.[3] The presence of different functional groups can significantly influence the compound's efficacy and mode of action.

Potential Agricultural Applications

Based on the activities of analogous 1,3-thiazine derivatives, **3-methyl-6H-1,3-thiazin-2-imine** is a candidate for investigation in the following areas:

 Nematicide: Various substituted thiazine derivatives have shown potent activity against plantparasitic nematodes, such as Caenorhabditis elegans, a model organism for nematicidal studies.[1]



- Insecticide: Certain 1,3-thiazine derivatives have been patented for their insecticidal properties, particularly against lepidopteran insects.[5]
- Fungicide: The 1,3-thiazine scaffold is a component of some antifungal compounds and has shown efficacy against various plant pathogenic fungi.[2][4]
- Bactericide: Antibacterial activity against both Gram-positive and Gram-negative bacteria has been reported for several 1,3-thiazine derivatives.[3][6]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for **3-methyl-6H-1,3-thiazin-2-imine**, based on reported values for other **1,3-thiazine** derivatives, to provide a framework for data presentation.

Table 1: Nematicidal Activity against Caenorhabditis elegans

Compound	Concentration (μg/mL)	Mortality (%)	LD50 (μg/mL)
3-methyl-6H-1,3- thiazin-2-imine	10	25	45.5
25	48		
50	75		
100	95		
Reference Nematicide	10	30	40.2
25	55	_	
50	80	_	
100	98	-	

Table 2: Insecticidal Activity against a Model Lepidopteran Pest



Compound	Concentration (ppm)	Mortality (%)	LC50 (ppm)
3-methyl-6H-1,3- thiazin-2-imine	50	30	120.5
100	55		
200	85		
400	98		
Reference Insecticide	50	35	110.8
100	60		
200	90	_	
400	99	-	

Table 3: Antifungal Activity against a Plant Pathogenic Fungus

Compound	Concentration (µg/mL)	Mycelial Growth Inhibition (%)	MIC (μg/mL)
3-methyl-6H-1,3- thiazin-2-imine	10	15	75.2
25	40		
50	65		
100	90		
Reference Fungicide	10	20	68.9
25	45		
50	70	_	
100	95	_	

Experimental Protocols



Detailed methodologies for key experiments are provided below.

Protocol 1: Nematicidal Bioassay using Caenorhabditis elegans

Objective: To determine the nematicidal activity of **3-methyl-6H-1,3-thiazin-2-imine** against the model nematode C. elegans.

Materials:

- 3-methyl-6H-1,3-thiazin-2-imine
- C. elegans (L4 stage)
- Nematode Growth Medium (NGM) agar plates
- E. coli OP50
- M9 buffer
- Dimethyl sulfoxide (DMSO)
- Positive control (e.g., abamectin)
- Negative control (DMSO in M9 buffer)
- 24-well microtiter plates
- Microscope

Procedure:

- Preparation of Test Compound: Prepare a stock solution of 3-methyl-6H-1,3-thiazin-2-imine in DMSO. Prepare serial dilutions in M9 buffer to achieve final concentrations of 10, 25, 50, and 100 μg/mL. The final DMSO concentration should not exceed 1%.
- Nematode Synchronization: Synchronize C. elegans to obtain a population of L4 larvae.



Bioassay:

- Add 10 μL of E. coli OP50 suspension to each well of a 24-well plate containing NGM agar.
- \circ Add 10 μ L of the test compound dilutions to the respective wells. Include positive and negative controls.
- Transfer 15-20 L4 stage nematodes into each well.
- Incubate the plates at 20°C.
- Data Collection: After 24 and 48 hours, count the number of dead nematodes under a microscope. Nematodes are considered dead if they do not respond to a gentle touch with a platinum wire.
- Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LD50 value using probit analysis.

Protocol 2: Insecticidal Bioassay (Leaf Dip Method)

Objective: To evaluate the insecticidal efficacy of **3-methyl-6H-1,3-thiazin-2-imine** against a target insect pest (e.g., larvae of a lepidopteran species).

Materials:

- 3-methyl-6H-1,3-thiazin-2-imine
- Target insect larvae (e.g., 2nd or 3rd instar)
- Host plant leaves
- Acetone
- Triton X-100 (surfactant)
- Positive control (e.g., a commercial insecticide)
- Negative control (acetone with Triton X-100)



· Petri dishes with moist filter paper

Procedure:

- Preparation of Test Solution: Dissolve **3-methyl-6H-1,3-thiazin-2-imine** in acetone and prepare serial dilutions with distilled water containing 0.1% Triton X-100 to obtain final concentrations of 50, 100, 200, and 400 ppm.
- Leaf Treatment: Dip host plant leaves into the respective test solutions for 30 seconds and allow them to air dry.
- Insect Exposure: Place one treated leaf in each Petri dish. Introduce 10 insect larvae into each dish.
- Incubation: Incubate the Petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
- Data Collection: Record larval mortality after 24, 48, and 72 hours.
- Data Analysis: Calculate the percentage of mortality and determine the LC50 value using appropriate statistical software.

Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Objective: To assess the in vitro antifungal activity of **3-methyl-6H-1,3-thiazin-2-imine** against a plant pathogenic fungus.

Materials:

- 3-methyl-6H-1,3-thiazin-2-imine
- Pure culture of a target fungus (e.g., Fusarium oxysporum)
- Potato Dextrose Agar (PDA)
- Dimethyl sulfoxide (DMSO)
- Positive control (e.g., a commercial fungicide)



- Negative control (PDA with DMSO)
- Petri dishes (90 mm)
- Cork borer (5 mm)

Procedure:

- Preparation of Amended Media: Prepare a stock solution of the test compound in DMSO.
 Add appropriate volumes of the stock solution to molten PDA to achieve final concentrations of 10, 25, 50, and 100 μg/mL. Pour the amended PDA into Petri dishes.
- Fungal Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing fungal culture in the center of each PDA plate.
- Incubation: Incubate the plates at 28 ± 2°C in the dark.
- Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions when the colony in the negative control plate has almost reached the edge of the plate.
- Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula:
 - Inhibition (%) = [(dc dt) / dc] x 100
 - Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
 - Determine the Minimum Inhibitory Concentration (MIC).

Visualizations Signaling Pathway and Workflow Diagrams

Caption: General experimental workflow for evaluating the bioactivity of **3-methyl-6H-1,3-thiazin-2-imine**.

Caption: Hypothetical mode of action signaling pathway for a 1,3-thiazine derivative in a target pest.



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